3,5-Dichloro-2-[(2-fluorobenzoyl)carbamothioylamino]benzoic acid
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Overview
Description
3,5-Dichloro-2-{[(2-Fluorobenzoyl)Carbamothioyl]Amino}Benzoic Acid is a complex organic compound with the molecular formula C15H9Cl2FN2O3S This compound is characterized by the presence of dichloro, fluorobenzoyl, and carbamothioyl groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-{[(2-Fluorobenzoyl)Carbamothioyl]Amino}Benzoic Acid typically involves multiple steps. One common method starts with the preparation of 3,5-dichlorobenzoyl chloride from 3,5-dichlorobenzonitrile. This intermediate is then reacted with 2-fluorobenzoyl isothiocyanate in the presence of a base to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2-{[(2-Fluorobenzoyl)Carbamothioyl]Amino}Benzoic Acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or amine.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
3,5-Dichloro-2-{[(2-Fluorobenzoyl)Carbamothioyl]Amino}Benzoic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-{[(2-Fluorobenzoyl)Carbamothioyl]Amino}Benzoic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-2-{[(2-Chlorobenzoyl)Carbamothioyl]Amino}Benzoic Acid
- 3,5-Dichloro-2-{[(2-Bromobenzoyl)Carbamothioyl]Amino}Benzoic Acid
- 3,5-Dichloro-2-{[(2-Iodobenzoyl)Carbamothioyl]Amino}Benzoic Acid
Uniqueness
3,5-Dichloro-2-{[(2-Fluorobenzoyl)Carbamothioyl]Amino}Benzoic Acid is unique due to the presence of the fluorobenzoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where fluorine’s unique characteristics are beneficial.
Properties
CAS No. |
535976-72-8 |
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Molecular Formula |
C15H9Cl2FN2O3S |
Molecular Weight |
387.2 g/mol |
IUPAC Name |
3,5-dichloro-2-[(2-fluorobenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C15H9Cl2FN2O3S/c16-7-5-9(14(22)23)12(10(17)6-7)19-15(24)20-13(21)8-3-1-2-4-11(8)18/h1-6H,(H,22,23)(H2,19,20,21,24) |
InChI Key |
BVHAKGHOMVMLAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2Cl)Cl)C(=O)O)F |
Origin of Product |
United States |
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